molecular formula C9H13NO3 B8188756 2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester

2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester

Cat. No.: B8188756
M. Wt: 183.20 g/mol
InChI Key: KCPBTFZAEZFJMQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . This compound is known for its unique structure, which includes an oxazole ring and a dimethyl-propionic acid ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester involves several steps. One common method includes the esterification of 2,2-Dimethyl-propionic acid with oxazol-2-ylmethanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Scientific Research Applications

2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various chemical reactions, including nucleophilic and electrophilic attacks, which can lead to the formation of new chemical bonds and products. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical processes .

Comparison with Similar Compounds

2,2-Dimethyl-propionic acid oxazol-2-ylmethyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,3-oxazol-2-ylmethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)8(11)13-6-7-10-4-5-12-7/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPBTFZAEZFJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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